molecular formula C20H15BrO2 B12596298 (Pyren-1-YL)methyl 2-bromopropanoate CAS No. 620169-25-7

(Pyren-1-YL)methyl 2-bromopropanoate

Cat. No.: B12596298
CAS No.: 620169-25-7
M. Wt: 367.2 g/mol
InChI Key: KRVIBIBLUULQBB-UHFFFAOYSA-N
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Description

(Pyren-1-YL)methyl 2-bromopropanoate is a chemical compound with the molecular formula C20H15BrO2 and a molecular weight of 367.236 g/mol It is known for its unique structure, which includes a pyrene moiety attached to a bromopropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyren-1-YL)methyl 2-bromopropanoate typically involves the esterification of pyren-1-ylmethanol with 2-bromopropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Pyren-1-YL)methyl 2-bromopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while ester hydrolysis would produce pyren-1-ylmethanol and 2-bromopropanoic acid .

Scientific Research Applications

(Pyren-1-YL)methyl 2-bromopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Pyren-1-YL)methyl 2-bromopropanoate involves its interaction with molecular targets through its pyrene moiety. The pyrene group can intercalate into DNA, affecting its structure and function. Additionally, the bromopropanoate group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Pyrenylmethyl-2-bromopropanoate
  • Propanoic acid, 2-bromo-, 1-pyrenylmethyl ester

Uniqueness

(Pyren-1-YL)methyl 2-bromopropanoate is unique due to its specific combination of a pyrene moiety and a bromopropanoate group. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in materials science and bioimaging .

Properties

CAS No.

620169-25-7

Molecular Formula

C20H15BrO2

Molecular Weight

367.2 g/mol

IUPAC Name

pyren-1-ylmethyl 2-bromopropanoate

InChI

InChI=1S/C20H15BrO2/c1-12(21)20(22)23-11-16-8-7-15-6-5-13-3-2-4-14-9-10-17(16)19(15)18(13)14/h2-10,12H,11H2,1H3

InChI Key

KRVIBIBLUULQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Br

Origin of Product

United States

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